molecular formula C9H14ClFN2O B2812665 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856093-89-4

4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2812665
CAS No.: 1856093-89-4
M. Wt: 220.67
InChI Key: HKQAABVPNUBGIT-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a fluoroethyl group, and an isopropoxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluoroethyl group: This step may involve nucleophilic substitution reactions using fluoroethyl halides.

    Addition of the isopropoxymethyl group: This can be achieved through alkylation reactions using isopropoxymethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(2-fluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the isopropoxymethyl group.

    4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of isopropoxymethyl.

Uniqueness

4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of the isopropoxymethyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-chloro-1-(2-fluoroethyl)-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClFN2O/c1-7(2)14-6-9-8(10)5-13(12-9)4-3-11/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQAABVPNUBGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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